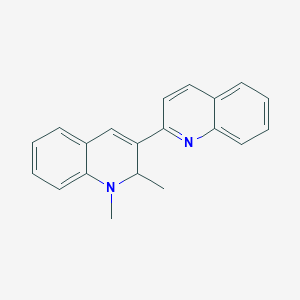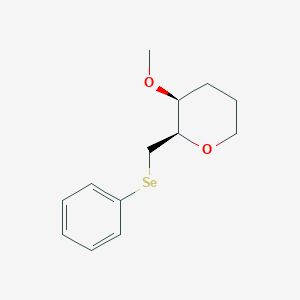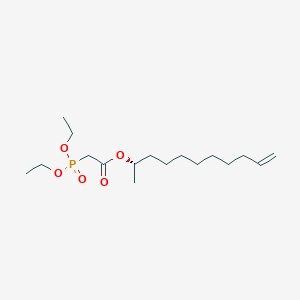
1',2'-Dimethyl-1',2'-dihydro-2,3'-biquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline is an organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two quinoline rings connected through a dihydro bridge, with methyl groups attached to the first and second positions of the dihydroquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminobenzophenone derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazine: A compound with similar structural features but different biological activities.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another quinoline derivative with distinct chemical and biological properties.
1H-Indene, 2,3-dihydro-1,2-dimethyl-: A related compound with a different ring structure and reactivity.
Uniqueness
1’,2’-Dimethyl-1’,2’-dihydro-2,3’-biquinoline is unique due to its specific substitution pattern and the presence of two quinoline rings connected through a dihydro bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
263396-27-6 |
|---|---|
Formule moléculaire |
C20H18N2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,2-dimethyl-3-quinolin-2-yl-2H-quinoline |
InChI |
InChI=1S/C20H18N2/c1-14-17(13-16-8-4-6-10-20(16)22(14)2)19-12-11-15-7-3-5-9-18(15)21-19/h3-14H,1-2H3 |
Clé InChI |
QJNJBZCGWDYEGC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC2=CC=CC=C2N1C)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
![1,3,3-Trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B12565009.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)

![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)

